5-Bromo vs. Unsubstituted Pyrrolo[2,3-d]pyrimidine: Antiviral Activity in Cytomegalovirus
In a plaque reduction assay against guinea pig cytomegalovirus (GPCMV) in guinea pig embryo (GPE) cells, the 5-bromo substituted nucleoside analog 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)-pyrrolo[2,3-d]pyrimidine (Compound 102) demonstrated significantly greater potency than the standard antiviral acyclovir (ACV) [1]. This demonstrates that the 5-bromo substitution is critical for achieving a therapeutically relevant level of antiviral activity against this virus, a property not observed in the unsubstituted core scaffold.
| Evidence Dimension | Antiviral Potency (IC50) against GPCMV |
|---|---|
| Target Compound Data | IC50 = 35.5 µM |
| Comparator Or Baseline | Acyclovir (ACV) IC50 = 144.5 µM |
| Quantified Difference | 5-bromo analog is 4.1-fold more potent than acyclovir |
| Conditions | Guinea pig cytomegalovirus (GPCMV) plaque reduction assay in guinea pig embryo (GPE) cells |
Why This Matters
This direct comparison quantifies the essential role of the 5-bromo group in achieving antiviral potency, confirming its necessity over unsubstituted or less active analogs for this specific application.
- [1] Yang, Z. H., et al. (1990). Combined antiviral effects of paired nucleosides against guinea pig cytomegalovirus replication in vitro. Antiviral Research, 14(4-5), 249-265. PMID: 1965111. View Source
